N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide
CAS No.: 25907-77-1
Cat. No.: VC18422456
Molecular Formula: C18H12Br2N2O4
Molecular Weight: 480.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25907-77-1 |
|---|---|
| Molecular Formula | C18H12Br2N2O4 |
| Molecular Weight | 480.1 g/mol |
| IUPAC Name | N-(5-acetamido-4,8-dibromo-9,10-dioxoanthracen-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H12Br2N2O4/c1-7(23)21-11-5-3-9(19)13-15(11)17(25)14-10(20)4-6-12(22-8(2)24)16(14)18(13)26/h3-6H,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | DORCRAXPUWOWPM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)Br)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide belongs to the anthraquinone family, a class of compounds renowned for their stability and electronic properties. The molecule features a planar anthracene core with two ketone groups at positions 9 and 10, two bromine atoms at positions 4 and 8, and acetamide substituents at positions 1 and 5. This arrangement confers unique electronic characteristics, as the electron-withdrawing bromine and ketone groups enhance the compound’s reactivity in substitution reactions.
The molecular formula reflects a molar mass of 480.1 g/mol, with bromine accounting for approximately 33% of the total weight . Despite its significance, key physicochemical properties such as melting point and solubility remain unreported in accessible literature, highlighting a gap in current knowledge. Preliminary data suggest limited water solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for laboratory use .
Table 1: Key Identifiers of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide
| Property | Value |
|---|---|
| CAS Registry Number | 25907-77-1 |
| Molecular Formula | |
| Molecular Weight | 480.1 g/mol |
| Synonyms | Acetamide, N,N'-(4,8-dibromo-1,5-anthraquinonylene)bis- |
| Primary Applications | Pharmaceutical intermediates, dye synthesis |
Synthesis and Preparation Strategies
The synthesis of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide typically begins with 4,8-dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracenediyl, a brominated anthraquinone derivative. This precursor undergoes nucleophilic substitution with acetamide in the presence of a base, such as potassium carbonate, to facilitate the formation of the acetamide bonds. Reaction conditions—including temperature, solvent choice, and catalyst use—are optimized to maximize yield and purity, though specific details remain proprietary among manufacturers .
Purification often involves recrystallization from polar aprotic solvents or column chromatography to remove unreacted starting materials and byproducts. The final product is typically obtained as a powder or crystalline solid, with suppliers reporting purities exceeding 99% . Scalability remains a challenge due to the compound’s bromine content, which complicates handling and increases production costs.
Industrial and Research Applications
Pharmaceutical Intermediate
N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide serves as a key intermediate in the synthesis of anthracycline antibiotics and antitumor agents . Its bromine atoms act as leaving groups, enabling further functionalization through cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce aromatic moieties critical for biological activity.
Dye and Pigment Synthesis
In the dye industry, the compound’s conjugated π-system and electron-deficient quinone structure make it a precursor for anthraquinone-based dyes. These dyes exhibit excellent lightfastness and are used in textiles, cosmetics, and food coloring . Bromination enhances the compound’s ability to absorb visible light, enabling the production of vibrant hues.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide employs a Newcrom R1 column with a mobile phase comprising acetonitrile, water, and 0.1% phosphoric acid. This method achieves baseline separation of the compound from impurities, with retention times varying based on column temperature and flow rate. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid to prevent ion suppression.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS analysis reveals a dominant ion at m/z 479.0 corresponding to the ion. Fragmentation patterns confirm the loss of bromine atoms and acetamide groups, aiding structural verification.
Table 2: Suppliers and Commercial Specifications
| Supplier | Assay | Form | Minimum Order |
|---|---|---|---|
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Powder/Liquid | 10 grams |
| Chemlyte Solutions | 99.0% | Liquid | 100 grams |
| Antimex Chemical Limited | 99% | N/A | Not specified |
| Weifang Yangxu Group Co., Ltd | 99% | Powder | 1 milligram |
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